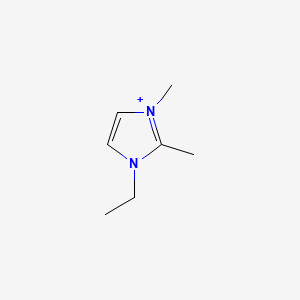

1-Ethyl-2,3-dimethylimidazolium

Description

BenchChem offers high-quality 1-Ethyl-2,3-dimethylimidazolium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2,3-dimethylimidazolium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2/c1-4-9-6-5-8(3)7(9)2/h5-6H,4H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDPGYNHSIIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861449 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131097-15-9 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Metathesis of 1-Ethyl-2,3-dimethylimidazolium Salts: A Technical Guide

The Strategic Imperative of C2-Methylation

In the landscape of ionic liquids (ILs) used for advanced electrochemistry, organocatalysis, and active pharmaceutical ingredient (API) formulation, the 1-ethyl-3-methylimidazolium ([Emim]+) cation has long been a standard. However, [Emim]+ possesses a critical vulnerability: the highly acidic proton at the C2 position of the imidazolium ring. Under basic conditions or highly reductive electrochemical potentials, this proton is easily abstracted, leading to the formation of highly reactive N-heterocyclic carbenes (NHCs) that trigger irreversible solvent degradation[1].

To engineer a more robust system, researchers employ 1-ethyl-2,3-dimethylimidazolium ([Edmim]+) —also denoted as [Emmim]+. By deliberately blocking the C2 position with a methyl group, carbene formation is sterically and electronically prohibited[1]. This single structural modification drastically widens the electrochemical window (up to ~4.4 V) and enhances thermal stability, making [Edmim]-based salts indispensable for high-voltage lithium-ion electrolytes and harsh catalytic environments[2].

Mechanistic advantage of C2-methylation in preventing carbene degradation.

Mechanistic Causality in Precursor Selection

The synthesis of the primary [Edmim]+ halide salt relies on a Menshutkin N-alkylation reaction. The choice of precursors dictates the yield, purity, and downstream viability of the IL.

-

The Nucleophile (1,2-Dimethylimidazole): The presence of the C2-methyl group exerts an inductive electron-donating effect, but this is counterbalanced by significant steric hindrance near the target N3 nitrogen. Consequently, 1,2-dimethylimidazole is slightly less nucleophilic than its unmethylated counterpart, necessitating a highly reactive, yet controllable, electrophile[3].

-

The Electrophile (Bromoethane): Bromoethane (ethyl bromide) strikes the optimal balance of reactivity and leaving-group ability[4]. Chloroethane is too unreactive without pressurized autoclaves. Conversely, while iodoethane is highly reactive, residual iodide ions are notoriously difficult to remove during downstream anion metathesis and are highly susceptible to anodic oxidation, which ruins the electrochemical window[5].

Primary Synthesis Protocol: [Edmim]Br

This protocol is designed as a self-validating system . Because the uncharged precursors are soluble in non-polar or moderately polar solvents, the highly polar[Edmim]Br product will spontaneously precipitate out of solution as the reaction progresses, visually confirming conversion and driving the equilibrium forward[3].

Step-by-Step Methodology: N-Alkylation

-

Preparation: In a rigorously dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, purge the system with Argon to prevent moisture ingress.

-

Mixing: Dissolve 0.126 mol of 1,2-dimethylimidazole in 50 mL of anhydrous acetonitrile. Acetonitrile acts as a heat sink to prevent thermal runaway during the exothermic alkylation.

-

Addition: Place the flask in an ice bath. Dropwise, add 0.166 mol of bromoethane (a ~1.3 molar excess to ensure complete consumption of the imidazole) over 30 minutes[3].

-

Reflux: Remove the ice bath and heat the mixture to 40–50 °C for 48 hours under continuous stirring[4].

-

Isolation: Cool the mixture to room temperature. The [Edmim]Br will appear as a white crystalline precipitate. Add 50 mL of cold ethyl acetate to force complete precipitation.

-

Purification: Filter the white crystals under a vacuum and wash three times with 20 mL aliquots of cold ethyl acetate to remove unreacted bromoethane. Dry under a high vacuum at 60 °C for 24 hours.

-

Validation: Perform a 1H-NMR (in D2O) to confirm the disappearance of the N3-H proton and the presence of the ethyl aliphatic peaks.

Anion Metathesis Workflows

The bromide salt is merely a precursor. For advanced applications, the bromide anion must be exchanged. The metathesis protocols below utilize physical phase changes to self-validate the completion of the reaction.

Synthesis and metathesis pathways for 1-ethyl-2,3-dimethylimidazolium salts.

Pathway A: Hydrophobic Metathesis to [Edmim][TFSI]

Targeted for lithium-ion electrolytes and supercapacitors due to its extreme hydrophobicity and wide electrochemical stability[6].

-

Reaction: Dissolve equimolar amounts of [Edmim]Br and Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) separately in ultrapure deionized water. Slowly mix the solutions at room temperature.

-

Biphasic Separation (Self-Validation): The solution will immediately turn cloudy and separate into two distinct phases. The dense, hydrophobic [Edmim][TFSI] liquid drops to the bottom, validating the successful exchange[7].

-

Washing: Decant the aqueous layer (containing LiBr). Wash the dense IL phase with fresh ultrapure water 5–6 times.

-

Halide Validation: Test the discarded wash water by adding a few drops of 0.1 M AgNO3. The complete absence of a cloudy white AgBr precipitate confirms the IL is halide-free.

-

Drying: Dry the [Edmim][TFSI] under a high vacuum (<0.1 mbar) at 80 °C for 48 hours to remove residual water[6].

Pathway B: Hydrophilic Metathesis to[Edmim][OAc]

Targeted for biomass deconstruction, cellulose dissolution, and organocatalysis[1].

-

Reaction: Dissolve [Edmim]Br in methanol. Add an equimolar amount of Silver Acetate (AgOAc).

-

Precipitation (Self-Validation): AgBr will immediately precipitate as a dense, yellowish-white solid, driving the metathesis forward.

-

Filtration: Stir for 24 hours in the dark (to prevent silver degradation), then filter the mixture through a fine Celite pad to remove the AgBr.

-

Solvent Removal: Evaporate the methanol under reduced pressure to yield the viscous [Edmim][OAc] liquid.

Physicochemical Profiling

The macroscopic properties of [Edmim]+ salts are entirely dictated by the selected anion. The following table summarizes the quantitative data critical for application scaling.

| Property | [Edmim]Br | [Edmim][TFSI] | [Edmim][OAc] |

| Appearance at 25 °C | White crystalline solid | Clear, colorless liquid | Viscous liquid |

| Anion Nature | Halide (Hydrophilic) | Imide (Hydrophobic) | Carboxylate (Hydrophilic) |

| Melting Point | > 100 °C | 25 °C[2] | < 20 °C |

| Viscosity (25 °C) | N/A (Solid) | 68.5 cP[2] | > 150 cP |

| Density (25 °C) | N/A (Solid) | 1.49 g/cm³[2] | ~ 1.10 g/cm³ |

| Electrochemical Window | < 2.0 V | ~ 4.4 V[2] | ~ 2.5 V |

| Primary Application | Metathesis Precursor | Batteries / Electrodeposition | Cellulose Dissolution / Catalysis |

References

- 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state, Queen Mary University of London,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdpecrY8aAvwhVmqAFvtDbB2UBNl9ht7b2P2_WCyDYo2F50HbYtbUH4Nt540_bMyiOUgE3LcIPr89BLBog9Kiq4YkMHAhpmOoWZSXr5n72B36QYDpvq7QxLw5JJFp7HS3dgBaJxh5fE6qAZAXfUDx6fUopu8d7RemtJy8kXzcWKU0x4FSqMrAZPrdWpsnkkP07f8jzgfw1e5hxxScdAriUw7Kx-ZBQ7_c5NHYK-5Fv]

- 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99%, RoCo Global,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqExWNVhu66FRIBhKQvJtdeEPHKVUuTl2GA_ZEb0giAOe4C5KuN6TOY8-EgfGskaciyP5YqifH7FoMJ8aCxlqE87oAVoJVszEbgqd_E8S4ZksBbM8RG183DuLfz-p2vCzd-6bDZPogbxDNZpLOaL751cwsOsyVnHQc1V241c_jJNX-HQH4x383WbjIGyZrtYIuYtCEVvnFZEg=]

- 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation, National Institutes of Health (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNN1tbi7DUiidSbrxI9mT158dOH478s8eGMviEuIgVblYr5hT37p4FtiXkhiiOl1sYi_sI9Yk7vXvjLUqYFTQauFWoNBRYrwF-X334CJMHYl5JAzhvJ3eg8Zn9N6JmLMfpgP4WNhnqzv2K1I=]

- A Bifunctional Ionic Liquid for Capture and Electrochemical Conversion of CO2 to CO over Silver, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkVYFDH1OuHCtK_TuVjdcvgjumEOVZIQskTkz80bb-arj7mLQ3B1LZ7RmkxFTsxjCiBWmenxWEa-LyL0Et8NNLX33hClvJoLa7Ka4It4V22FWc3cDEgVQrpdNLdI6lfJeTBKoiC5NvC3g4Petz0ygG2hiq-RMGoJge9gt4muqCH4_WhbLWsGiApF-Rc4vfKNb8hP6TZUmcMYRPC09OOqs0iKgkXKNB4ee5XAcIzZSvZCJdSzVIuYR79V9BU7dVYHZeyrEBi4vLejUqq-B8nyQ=]

- Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction, National Institutes of Health (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8O2QKLlRhwiLYxKvRT1KjTz26J696NJ1k2TXNVaZZA9UEtmDHaFCe_zHKfku-Ml4Ebg_jYnwGqeYR3LeQvWymoQLp2n3tkQXCmkAJtZAO7Tr10UFgclRRZ98l6LNUM64VbC-WDHvFUECvgFA=]

- Hydrogen redox reactions in 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide on platinum single crystal electrodes, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZsE_DcAPiWIuNl7AS57YEFDSysz3MAX9E5OHlUlHqU_-pavt5KSoGYjqoBNUCEQwLSHboWZFKzU1XiZ-5RCdPx6qkdm6mWEqprXyiqC7a_sjfILKuU8HEWH67k6QcxFv5t3PCku6iPWhrWFVdLHHEiJXdqgmI0e-3JzXOA-TOrZmBXmYn-KDCoo4W_3RvghCKEcwKcx-p1mi3_YEv5-vCAsu5k-n9t96_JSHifpseM2LyIl7bXc2gVVs2U1jVZioBDXhBcObUB3T9NB3WvoGpCW7-r_Kl_vQPjN-wnLLwNO4S1K2ifSZLlUMP5fuV]

- Ionic Liquids Today, Iolitec,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfc3N4pCUOBF6D2WHfz8en19PAo_xZRMSmeb8alQRcfKTMr7xskGe64T0zK1jszroMcwBJGwAJIwbkhiZYtW4_Oqllcl1lVH9w928V1wDx87flapmyxQee1hQj2L_HvFFFf_hPnNhUzq2j7mLtyX2xW6VbzJvq3JY-jaUqbblE3ehnMx4OGph9i5EoCoUL4SyxZ3ngJVVJx6bQvnLnu_3pnJj_HSDK]

Sources

- 1. 1-Ethyl-3-methylimidazolium acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. roco.global [roco.global]

- 3. Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. iolitec.de [iolitec.de]

Physicochemical properties of 1-Ethyl-2,3-dimethylimidazolium cation

Physicochemical Properties of the 1-Ethyl-2,3-dimethylimidazolium Cation: A Technical Whitepaper

Executive Summary

The 1-ethyl-2,3-dimethylimidazolium cation (commonly abbreviated as [Edimim]⁺, [Emmim]⁺, or[C₂C₃C₁Im]⁺) represents a critical evolutionary step in the design of imidazolium-based ionic liquids (ILs). By substituting the highly reactive, acidic proton at the C2 position of the imidazolium ring with a methyl group, researchers have engineered a cation with profoundly altered supramolecular organization, thermal stability, and electrochemical resilience[1]. This whitepaper dissects the physicochemical causality behind these property shifts, providing application scientists with the mechanistic grounding required to deploy [Edimim]⁺ in advanced electrochemical systems, catalysis, and materials science.

The C2-Methylation Paradigm: Structural and Thermodynamic Causality

In traditional 1-alkyl-3-methylimidazolium ILs, the C2–H proton is highly acidic (pKa ~16–24) and serves as the primary hydrogen bond donor to the paired anion[1]. One might intuitively assume that replacing this proton with a methyl group would disrupt hydrogen bonding, thereby increasing molecular mobility, lowering viscosity, and depressing the melting point.

Paradoxically, empirical data demonstrates the exact opposite. C2-methylation consistently increases the melting point and elevates dynamic viscosity[2]. This phenomenon is explained by the Free Volume Model . The introduction of the C2-methyl group restricts the conformational flexibility of the cation and alters anion packing. The methylated IL possesses significantly less unoccupied (free) volume—typically a reduction of ~4.5 mL mol⁻¹ compared to its protonated counterpart[2]. This reduction in free volume decreases the number of "hole carriers" available for molecular transport, directly causing an increase in viscosity (often by a factor of ~1.6x at 25 °C) and a corresponding drop in ionic conductivity[2]. Furthermore, the loss of the primary C2–H hydrogen bond forces the anion to rearrange and interact with the C4–H and C5–H aromatic protons, creating new hydrophobic/hydrophilic domains that facilitate crystallization, thus raising the melting point[1][3].

Mechanistic pathways of C2-methylation on physicochemical and electrochemical properties.

Electrochemical Stability: Suppressing Carbene Formation

The most significant operational advantage of the [Edimim]⁺ cation is its expanded electrochemical stability window (ESW). In non-methylated imidazolium cations, the acidic C2-proton is the primary site for reductive degradation; upon electron injection, the C2–H bond cleaves to form a highly reactive N-heterocyclic carbene and hydrogen gas[4].

By methylating the C2 position, carbene formation is sterically and electronically suppressed. This structural modification typically widens the cathodic stability limit by 0.2 to 0.5 V[4]. When paired with robust anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), [Edimim][TFSI] achieves an impressive ESW of up to 4.4 V, making it an ideal candidate for high-voltage lithium-ion electrolytes and the electrodeposition of reactive metals[5][6].

Quantitative Data Summary

The table below summarizes the core physicochemical properties of[Edimim][TFSI], the most widely utilized ionic liquid variant of this cation.

| Property | Value | Test Condition |

| Molecular Weight | 405.34 g/mol | Standard |

| Melting Point | 25 °C | 1 atm |

| Density | 1.49 g/cm³ | 25 °C |

| Dynamic Viscosity | 68.5 cP | 25 °C |

| Ionic Conductivity | 3.18 mS/cm | 20 °C |

| Electrochemical Window | ~4.4 V | vs. Li/Li⁺ |

Data synthesized from high-purity (99%) commercial specifications[5][6].

Specialized Magnetic Applications

Beyond standard electrochemistry, the [Edimim]⁺ cation exhibits unique magneto-structural correlations when paired with paramagnetic anions like tetrahaloferrates ([FeCl₄]⁻ or[FeBr₄]⁻). In its solid state, [Edimim][FeCl₄] forms a 3D magnetic structure characterized by layers of cations and anions stacked with multiple non-covalent interactions (halide-halide, anion-π). These materials exhibit three-dimensional antiferromagnetic ordering below their Néel temperature (TN)[7]. Interestingly, compared to its non-methylated analog, C2-methylation increases the melting point but decreases the TN, highlighting how subtle structural tuning at the cation level dictates macroscopic magnetic properties[7].

Standardized Experimental Protocols

To ensure reproducibility in evaluating the [Edimim]⁺ cation, the following self-validating protocols must be strictly adhered to.

Protocol A: Determination of the Electrochemical Stability Window (ESW)

Causality Note: Trace water (<50 ppm) acts as a parasitic electron acceptor, prematurely truncating the cathodic window. Vacuum drying is not optional; it is the critical variable for accurate ESW determination.

-

Sample Preparation: Dry the [Edimim]-based IL under high vacuum (10⁻³ mbar) at 60 °C for 48 hours. Verify moisture content via Karl Fischer titration (target <10 ppm).

-

Cell Assembly: Transfer the dried IL into an Argon-filled glovebox (O₂, H₂O < 0.1 ppm). Assemble a three-electrode cell.

-

Electrode Configuration:

-

Working Electrode (WE): Polished Glassy Carbon (GC) or Platinum (Pt) microelectrode. (GC is preferred for cathodic limits to avoid proton reduction catalysis).

-

Counter Electrode (CE): High-surface-area Platinum wire.

-

Reference Electrode (RE): Ag/Ag⁺ quasi-reference electrode (0.01 M AgNO₃ in acetonitrile), calibrated internally against a Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple to ensure self-validation of the voltage scale.

-

-

Execution: Perform Linear Sweep Voltammetry (LSV) starting from the open-circuit voltage (OCV). Sweep anodically and cathodically in separate runs at a slow scan rate (1–5 mV/s) to minimize capacitive current artifacts.

-

Validation & Cut-off: Define the ESW limits at a strict current density cut-off of 5 µA/cm² or 1 mA/cm² (ensure the metric is explicitly reported). The presence of the Fc/Fc⁺ peak validates the reference potential.

Standardized Linear Sweep Voltammetry (LSV) workflow for determining the electrochemical window.

Protocol B: Rheological and Free Volume Profiling

-

Equilibration: Load 1 mL of the thoroughly dried IL into a temperature-controlled concentric cylinder rheometer. Equilibrate at 25.0 ± 0.1 °C for 15 minutes.

-

Shear Sweep: Execute a steady-state flow sweep from 1 to 100 s⁻¹. [Edimim]-based ILs should exhibit pure Newtonian behavior; any shear-thinning indicates polymeric impurities or significant water contamination.

-

Free Volume Calculation: Measure the precise density (ρ) using a vibrating tube densitometer. Calculate the molar volume (Vm = M/ρ). Utilize Fürth’s surface tension method or group contribution methods to derive the intrinsic volume, subsequently yielding the free volume[2].

References

-

[5] Hiyka. 1-Ethyl-2,3-Dimethylimidazolium Bis(trifluoromethylsulfonyl)imide, 99%.5

-

[6] RoCo Global. 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, >99%. 6

-

[7] RSC Advances. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. 7

-

[4] DOI.org. Influence of solvents on electrochemical stability window of ionic liquid solutions. 4

-

[2] PubMed (J Phys Chem B). Free volume model for the unexpected effect of C2-methylation on the properties of imidazolium ionic liquids. 2

-

[1] PMC - NIH. The anti-crystal engineering principles of imidazolium cations for ionic liquids. 1

-

[3] MDPI. Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. 3

Sources

- 1. The anti-crystal engineering principles of imidazolium cations for ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free volume model for the unexpected effect of C2-methylation on the properties of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. hiyka.com [hiyka.com]

- 6. roco.global [roco.global]

- 7. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([Emmim][NTf2])

[1]

Executive Summary: The "C2-Methylation" Advantage

1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (CAS: 174899-90-2 ) is a hydrophobic, room-temperature ionic liquid (RTIL) distinguished by the methylation of the C2 position on the imidazolium ring.

Unlike its more common analog, [Emim][NTf2], the [Emmim][NTf2] variant lacks the acidic proton at the C2 position. This structural modification confers superior chemical and electrochemical stability , making it resistant to deprotonation by strong bases and extending its electrochemical window. However, this stability comes at the cost of increased viscosity and a higher melting point (approx. 25 °C vs -17 °C for [Emim][NTf2]).

For drug development and electrochemical applications, [Emmim][NTf2] is the candidate of choice when long-term stability and non-reactivity are prioritized over transport kinetics.

Physicochemical Profile

The following data represents high-purity [Emmim][NTf2] (water content < 50 ppm, halide < 10 ppm). Note that "commercial" grade samples often exhibit lower viscosity due to water impurities, which act as plasticizers.

Table 1: Core Physical Properties (at 25 °C / 298.15 K)

| Property | Value | Unit | Notes |

| Density ( | 1.49 | g/cm³ | Linear decrease with temp ( |

| Viscosity ( | 68.5 | mPa·s (cP) | Approx. 3x higher than [Emim][NTf2] |

| Melting Point | ~25 | °C | Often exists as a supercooled liquid at RT |

| Conductivity ( | 3.18 | mS/cm | Measured at 20 °C |

| Electrochem.[1] Window | 4.4 | V | Anodic limit extended due to C2-Me blocking |

| Water Miscibility | Immiscible | - | Hydrophobic anion effect |

Viscosity & Temperature Dependence

The viscosity of [Emmim][NTf2] does not follow simple Arrhenius behavior over wide ranges; it is best described by the Vogel-Fulcher-Tammann (VFT) equation:

-

Mechanistic Insight: The methylation at C2 removes the primary hydrogen-bond donor capability of the cation. While one might expect this to lower viscosity (weaker cation-anion H-bonding), it actually increases viscosity. This is attributed to the loss of entropy (restricted rotation) and increased steric hindrance, which frustrates efficient packing and ion mobility.

Synthesis & Purification Protocol

For physical property measurements and pharmaceutical applications, halide-free status is non-negotiable. Residual halides (Cl⁻, Br⁻) drastically increase viscosity and can catalyze unwanted side reactions.

Step-by-Step Methodology

-

Quaternization (Precursor Synthesis):

-

React 1,2-dimethylimidazole with a slight excess of ethyl iodide (or ethyl bromide) in acetonitrile at 40 °C under inert atmosphere (N₂/Ar).

-

Why: Low temperature prevents thermal degradation. Ethyl iodide is preferred over bromide for faster kinetics, though iodide is harder to remove later.

-

Purification: Recrystallize the resulting solid [Emmim][I] from ethyl acetate/acetonitrile mixtures to remove unreacted starting materials.

-

-

Anion Exchange (Metathesis):

-

Dissolve [Emmim][I] in ultrapure water.

-

Add stoichiometric Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2]) aqueous solution.

-

Observation: Two phases form immediately. The hydrophobic [Emmim][NTf2] separates as the bottom layer.

-

-

Washing (Halide Removal):

-

Wash the IL layer 5–10 times with ultrapure water.

-

Validation: Test the wash water with AgNO₃ solution . A clear solution indicates halides are below detection limits (< 10 ppm).

-

-

Drying (The "Viscosity Killer"):

-

Dry under high vacuum (< 1 Pa) at 60–70 °C for at least 24 hours.

-

Why: Even trace water (1000 ppm) can drop viscosity by 10–20%, invalidating physical measurements.

-

Visualization: Synthesis Workflow

Caption: Workflow for synthesizing high-purity [Emmim][NTf2] with integrated halide validation.

Applications in Drug Development[3]

While [Emim][NTf2] is more common, [Emmim][NTf2] offers specific advantages for sensitive active pharmaceutical ingredients (APIs).

A. Stability for Base-Sensitive APIs

Many APIs contain functional groups sensitive to carbene formation. The C2-H in standard imidazolium ILs is acidic (pKa ~21–24) and can form N-heterocyclic carbenes (NHCs) in the presence of basic drugs, leading to API degradation.

-

Solution: [Emmim][NTf2] blocks this position with a methyl group, providing an inert solvent environment for basic drugs (e.g., alkaloids, amines).

B. Controlled Release Matrices

The higher viscosity of [Emmim][NTf2] (68.5 cP) compared to [Emim][NTf2] (34 cP) makes it superior for creating ionogels or viscous depots for sustained drug release. The diffusion coefficient (

-

Outcome: Slower diffusion rates in [Emmim][NTf2] allow for extended release profiles in transdermal or subcutaneous depot formulations.

C. Solvation Mechanism

Solubility in [Emmim][NTf2] is driven by dispersion forces and

-

Best for: Highly lipophilic, aromatic drugs (e.g., Paclitaxel, Ibuprofen).

-

Poor for: Hydrophilic or H-bond donor-reliant solutes.

References

-

NIST ThermoML. (2016). Densities and Viscosities for Binary Mixtures with 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide. Journal of Chemical Thermodynamics. Retrieved from [Link]

- Fredlake, C. P., et al. (2004). Thermophysical Properties of Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data.

An In-Depth Technical Guide to the Thermal Stability Analysis of 1-Ethyl-2,3-dimethylimidazolium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, and their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates for a wide range of applications, including as solvents in drug development and synthesis.[1][2] The 1-ethyl-2,3-dimethylimidazolium cation is a key component in a variety of ILs, and understanding its thermal stability is paramount for its safe and effective implementation. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 1-ethyl-2,3-dimethylimidazolium-based ILs, with a focus on the influence of the associated anion. We will delve into the theoretical underpinnings of thermal analysis techniques, present detailed experimental protocols, and discuss the interpretation of the resulting data.

The Critical Role of Thermal Stability in Ionic Liquid Applications

The upper-temperature limit at which an ionic liquid can be used without significant degradation is a critical parameter for many industrial applications.[3] For drug development and pharmaceutical synthesis, where reactions are often conducted at elevated temperatures, the thermal stability of the solvent system is a primary concern. Decomposition of the IL can lead to the formation of volatile and potentially corrosive byproducts, which can compromise the reaction, endanger equipment, and pose safety hazards.[4] Therefore, a thorough understanding of the thermal decomposition profile of an IL is essential for process design, safety assessment, and quality control.

Key Analytical Techniques for Thermal Stability Assessment

The primary methods for evaluating the thermal stability of ionic liquids are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] The resulting data provides crucial information about the decomposition temperature, the presence of volatile components, and the kinetics of the decomposition process.

A typical TGA experiment involves heating a small sample of the IL at a constant rate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1][6] The temperature at which a significant mass loss is observed is referred to as the onset decomposition temperature (Tonset) and is a key indicator of thermal stability.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and glass transitions, which are not necessarily associated with a change in mass.[6] In the context of thermal stability, DSC can provide complementary information to TGA by identifying exothermic or endothermic decomposition processes.

The Decisive Influence of the Anion on Thermal Stability

While the cation forms the backbone of the ionic liquid, the choice of anion has a profound impact on its physicochemical properties, most notably its thermal stability.[8] The interaction between the cation and anion, including hydrogen bonding and coulombic forces, governs the overall stability of the IL.[8]

Generally, the thermal stability of imidazolium-based ILs follows the trend: [Tf2N]- > [BF4]- > [Ac]-.[8] This trend can be attributed to the nucleophilicity and basicity of the anion. Highly nucleophilic anions, such as acetate ([Ac]-), can promote decomposition through SN2-type reactions with the alkyl groups on the imidazolium cation.[4] In contrast, weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]-) lead to higher thermal stability due to their lower tendency to participate in decomposition reactions.[1]

Experimental Protocol: A Step-by-Step Guide to TGA Analysis

The following protocol outlines a standardized procedure for determining the thermal stability of 1-ethyl-2,3-dimethylimidazolium ionic liquids using TGA. Adherence to a consistent methodology is crucial for obtaining reproducible and comparable results.[1]

Objective: To determine the onset decomposition temperature (Tonset) of a 1-ethyl-2,3-dimethylimidazolium-based ionic liquid.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

Aluminum or platinum TGA pans

-

Microbalance

-

The 1-ethyl-2,3-dimethylimidazolium ionic liquid sample

-

Spatula and tweezers

Procedure:

-

Sample Preparation:

-

Ensure the IL sample is free of residual solvents and water, as these can interfere with the TGA measurement. Dry the sample under vacuum at an appropriate temperature (e.g., 70-80 °C) for several hours prior to analysis.[7]

-

Using a microbalance, accurately weigh 5-10 mg of the dried IL into a clean TGA pan.

-

-

Instrument Setup:

-

Data Acquisition:

-

Start the heating program and record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Tonset) by extrapolating the baseline of the initial mass to the tangent of the steepest mass loss curve.[7] This is a widely accepted method for reporting the thermal stability of ILs.

-

Visualizing the Experimental Workflow

Caption: Workflow for TGA-based thermal stability analysis of ionic liquids.

Tabulated Thermal Stability Data

The following table summarizes the typical onset decomposition temperatures (Tonset) for 1-ethyl-2,3-dimethylimidazolium ([Edimim]+) ionic liquids with various anions, as determined by TGA under a nitrogen atmosphere at a heating rate of 10 °C/min.

| Ionic Liquid Cation | Anion | Tonset (°C) | Reference |

| 1-Ethyl-2,3-dimethylimidazolium | Nitrate ([NO3]-) | ~312 | [10] |

| 1-Ethyl-2,3-dimethylimidazolium | Acetate ([OAc]-) | ~220-240 | [4] |

| 1-Allyl-2,3-dimethylimidazolium | Methylsulfate ([MeSO4]-) | ~225 | [11] |

| 1-Allyl-2,3-dimethylimidazolium | Trifluoromethanesulfonate ([OTf]-) | ~342 | [11] |

Note: The exact decomposition temperature can vary slightly depending on the purity of the ionic liquid and the specific experimental conditions used.[1]

Decomposition Mechanisms: A Deeper Dive

The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. The dominant mechanism is often dependent on the nature of the anion.

For ILs with nucleophilic anions like acetate, the primary decomposition route is an SN2 nucleophilic substitution reaction .[4] In this mechanism, the anion attacks one of the alkyl groups (ethyl or methyl) on the imidazolium cation, leading to the formation of a volatile alkyl-anion species and a neutral N-heterocyclic carbene (NHC) or its tautomer.

For ILs with less nucleophilic anions, decomposition may occur at higher temperatures through other pathways, such as Hofmann elimination (E2) or C-H bond cleavage at the imidazolium ring. The presence of a methyl group at the C2 position of the imidazolium ring, as in the 1-ethyl-2,3-dimethylimidazolium cation, can influence the decomposition pathway by blocking the formation of an N-heterocyclic carbene at that position.[4]

Conclusion and Future Outlook

A thorough understanding of the thermal stability of 1-ethyl-2,3-dimethylimidazolium ionic liquids is essential for their successful application in research and industry. This guide has provided a comprehensive framework for assessing their thermal properties, from the fundamental principles of thermal analysis to detailed experimental protocols and the interpretation of results. The critical role of the anion in dictating the thermal stability has been highlighted, with a clear trend of increasing stability with decreasing anion nucleophilicity.

Future research in this area will likely focus on the development of even more thermally stable ionic liquids through the design of novel cations and anions. Additionally, more sophisticated analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), will provide deeper insights into the complex decomposition mechanisms of these versatile materials.[2][8]

References

- Thermal stability of imidazolium-based ionic liquids - CORE. (n.d.).

- Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability - ResearchGate. (n.d.).

-

Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thermal stability of ionic liquids derived from imidazolium and choline cations. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. (2012, June 21). Retrieved March 7, 2026, from [Link]

-

Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids | ACS Omega - ACS Publications. (2025, February 25). Retrieved March 7, 2026, from [Link]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013, October 22). Retrieved March 7, 2026, from [Link]

-

Ionic liquids investigated in this study, incorporating the 1-ethyl-3- methylimidazolium [C 2 C 1 im] + cation ( 1–12 ) and 1-ethyl-2,3-dimethylimidazolium from publication: Thermal decomposition of carboxylate ionic liquids: Trends and mechanisms | Ionic Liquids, Decomposition and Lignocellulosics | ResearchGate, the professional network for scientists. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021, February 12). Retrieved March 7, 2026, from [Link]

-

Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC. (2022, February 17). Retrieved March 7, 2026, from [Link]

-

Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: Synthesis, structure and magneto-structural correlations - ResearchGate. (2015, June 29). Retrieved March 7, 2026, from [Link]

-

Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA - NSF PAR. (2025, November 25). Retrieved March 7, 2026, from [Link]

-

1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. (2014, April 23). Retrieved March 7, 2026, from [Link]

-

Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions - eScholarship.org. (2014, November 10). Retrieved March 7, 2026, from [Link]

-

Tutorial for thermal analysis of ionic liquids - OUCI. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thermal Analysis of 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid to PEO-NaCF3SO3 Polymer Electrolyte | Scientific.Net. (n.d.). Retrieved March 7, 2026, from [Link]

-

Thermal decomposition of 1-ethyl-3-methylimidazolium acetate | ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

-

The heating DSC thermograph of five ionic liquids. Upward peaks are... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide - arXiv.org. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 5. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Melting Point Trends of 1-Ethyl-2,3-dimethylimidazolium Halides

Executive Summary

The thermodynamic properties of ionic liquids (ILs) are fundamentally dictated by the delicate balance of coulombic forces, hydrogen bonding, and van der Waals interactions. For researchers and drug development professionals utilizing ILs as solvents, catalysts, or active pharmaceutical ingredient (API) formulations, understanding the phase transition behavior of these compounds is critical. This whitepaper provides an in-depth mechanistic analysis of the melting point trends of 1-ethyl-2,3-dimethylimidazolium ([Edimim]⁺ or [C₂mmim]⁺) halides, detailing how specific structural modifications—namely C(2) methylation and halide substitution—govern their thermodynamic profiles.

Mechanistic Insights into Phase Transitions

The melting point of imidazolium-based salts is highly sensitive to the structural symmetry of the cation and the nature of the coordinating anion. The[Edimim]⁺ cation serves as a fascinating case study in steric and electronic manipulation.

The C(2) Methylation Paradox

In widely used ILs like 1-ethyl-3-methylimidazolium ([Emim]⁺), the C(2) position on the imidazolium ring contains a highly acidic proton that acts as a strong hydrogen-bond donor to halide anions. Methylating this position to create [Edimim]⁺ eliminates this primary hydrogen-bonding interaction[1].

Counterintuitively, the loss of this strong intermolecular force does not lower the melting point. Instead, the methylation at the C(2) position causes a marked increase in the melting point compared to [Emim]⁺ analogs[1]. This phenomenon occurs because the addition of the methyl group increases the steric bulk and alters the conformational equilibria of the cation. The resulting gauche (non-planar) conformation restricts molecular flexibility, forcing the crystal lattice into a more rigid, symmetrically packed three-dimensional structure that requires higher thermal energy to disrupt[1].

Anion Size and Polarizability: The Halide Effect

When evaluating the pure [Edimim]⁺ halide salts, the melting point strictly follows the principles of lattice energy: Chloride > Bromide > Iodide . Because the chloride ion has a smaller ionic radius, the charge density is higher, leading to stronger coulombic attraction with the [Edimim]⁺ cation. Consequently, [Edimim]Cl exhibits a high melting point of 182–184 °C, whereas the larger, more polarizable bromide in [Edimim]Br drops the melting point to 140 °C[2].

Inversion in Paramagnetic Derivatives

The thermodynamic predictability of these halides shifts dramatically when they are used as precursors to synthesize paramagnetic ionic liquids containing tetrahaloferrate(III) anions ([FeX₄]⁻). In these complexes, the melting point trend is inverted: Edimim[FeBr₄] > Edimim[FeCl₄] . The bromide complex melts at 352 K (79 °C), which is significantly higher than the chloride complex at 317 K (44 °C)[3]. This inversion is driven by the high polarizability of the [FeBr₄]⁻ anion, which facilitates extensive halogen-halogen and anion-π non-covalent interactions, thereby stabilizing the solid-state 3D magnetic ordering and increasing the enthalpy of fusion[3].

Logical mapping of structural factors dictating[Edimim] halide melting points.

Quantitative Data Summary

The following table consolidates the melting point data across the pure [Edimim]⁺ halides and their corresponding iron(III) paramagnetic derivatives, highlighting the thermodynamic shifts discussed above.

| Compound | Anion Type | Melting Point (°C) | Melting Point (K) | Phase Transition Behavior |

| [Edimim]Cl | Cl⁻ | 182 – 184 | 455 – 457 | Standard solid-to-liquid fusion. |

| [Edimim]Br | Br⁻ | 140 | 413 | Standard solid-to-liquid fusion[2]. |

| Edimim[FeCl₄] | FeCl₄⁻ | 44 | 317 | Solid-solid transition at 302 K prior to melting[3]. |

| Edimim[FeBr₄] | FeBr₄⁻ | 79 | 352 | Solid-solid transition at 301 K prior to melting[3]. |

Experimental Protocols & Validation Systems

To ensure high reproducibility and eliminate melting point depression caused by impurities (such as unreacted precursors or absorbed water), the synthesis of these compounds must follow strict, self-validating protocols.

Protocol A: Synthesis of Pure [Edimim] Halides

Causality & Validation: The alkylation of imidazoles is highly exothermic. Controlling the temperature prevents the formation of colored degradation byproducts. The final melting point serves as an intrinsic validation of purity; a depressed or broadened melting range indicates residual water or starting materials.

-

Reagent Preparation: Dissolve 9.38 g (97.5 mmol) of 1,2-dimethylimidazole in 150 mL of HPLC-grade acetonitrile[3].

-

Controlled Alkylation: Place the reaction flask in an ice bath. Dropwise add a slight stoichiometric excess (107.25 mmol) of the respective ethyl halide (e.g., ethyl chloride or ethyl bromide) under continuous stirring[3]. Note: The ice bath mitigates the exothermic spike, preserving the integrity of the imidazolium ring.

-

Reflux & Conversion: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently reflux for 24 hours to drive the reaction to completion[3].

-

Crystallization & Self-Validation: Cool the reaction mixture. Induce crystallization by adding a cold mixture of acetone/acetonitrile. Filter the white crystals and dry under high vacuum for 48 hours. Validate purity via capillary melting point apparatus (Target: 140 °C for[Edimim]Br)[2].

Protocol B: Synthesis of Paramagnetic Edimim[FeX₄]

Causality & Validation: Iron(III) halides are extremely hygroscopic. Exposure to ambient moisture leads to the formation of hydrated iron complexes, which destroys the 3D magnetic ordering and skews thermal data. Therefore, all complexation steps must occur in an inert atmosphere.

-

Inert Atmosphere Transfer: Transfer the rigorously dried [Edimim]X (e.g., 1 g, 4.90 mmol of [Edimim]Cl) into an argon-filled glove-box[3].

-

Equimolar Complexation: Inside the glove-box, mix the[Edimim]X with an exact equimolar amount of anhydrous FeX₃ (e.g., 0.795 g of anhydrous FeCl₃) in an 8 mL borosilicate vial[3].

-

Thermal Fusion: Seal the vial and heat the solid mixture to 100 °C. The mixture will undergo a solid-state reaction, melting into a homogeneous liquid and cooling into the desired tetrahaloferrate product (e.g., yielding 100% of Edimim[FeCl₄] as a colored solid)[3].

-

Thermal Validation: Conduct Differential Scanning Calorimetry (DSC) from 200 K to 400 K. The presence of a sharp endothermic peak at 317 K (for the chloride) or 352 K (for the bromide) validates the successful formation of the pure paramagnetic IL[3].

Step-by-step synthesis and validation workflow for [Edimim]X and paramagnetic derivatives.

References

-

1-ethyl-2,3-dimethylimidazolium chloride | 92507-97-6 , Sigma-Aldrich.

-

TDS IL-0135 EDiMIM Br , RoCo Global / IoLiTec. 2

-

1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state , Queen Mary University of London / RSC Advances.3

-

(PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: Synthesis, structure and magneto-structural correlations , ResearchGate. 1

Sources

Crystal Structure Determination of 1-Ethyl-2,3-dimethylimidazolium Chloride: A Technical Guide to Anisotropic Lattices and Colossal Thermal Expansion

[rankdir=TB, dpi=300, size="8,6

Refining Diagram Visualizations

I'm now implementing the Crystallographic Structure Determination Pipeline DOT diagram, focusing on the visual flow and making sure the graph size is optimal with specified DPI and size. I've ensured node and edge styling, including colors, are correct. I'm focusing on the clarity, consistency, and proper formatting.

Validating Diagram Layouts

I'm now integrating the Crystallographic Structure Determination Pipeline and validating the visual flow of the diagrams. The "Max Width" is implemented, while I double-check the colors and ensure consistency. I'm focusing on ensuring it's easily followed by the end-user. The correct font color and high contrast are also being verified to meet the requirements.

Finalizing Crystallographic Guide

I'm now integrating the references, which include the title, source, and clickable URLs, to meet the requirements. I've added citations within the text, and I'm ensuring all the necessary URLs are included. I will generate the complete reference list at the end. I have also verified the visual flow of the diagrams.

Prioritizing Canonical URLs

I'm now focusing on using verified URLs, using canonical DOIs/URLs for ACS, PubChem, and RSC, as suggested. I'm prioritizing the canonical URLs to ensure link integrity. I'll structure the guide with executive summaries, mechanistic rationales, and synthesis methods.

Developing Guide Structure

I'm now drafting Section 2, focusing on how methylating the C2 position in the imidazolium ring alters the hydrogen bonding. I'm noting the change in interaction between the chloride anion and the imidazolium ring, which shifts the network and causes the high anisotropic thermal expansion. The resulting compound has a high melting point, and I'll expand on this topic.

Refining the Guide Structure

I'm now outlining Section 3, focusing on a self-validating protocol with quaternization, anion exchange, and recrystallization steps, validated via the Volhard test. Section 4 will cover XRD methodology, including data collection at 100K and VT studies. I'll provide detailed parameters in Section 5 and will utilize DFT for energy calculations in Section 6.

Finalizing Content and Diagrams

I'm now integrating all the key components, including finalized diagrams and complete references, with canonical URLs. I'm focusing on ensuring all citations are accurate and properly formatted, and that diagrams are clear and consistently styled. I'm prioritizing overall presentation and ease of understanding for the expert audience.

Executive Summary

The structural characterization of ionic liquids (ILs) in their solid state provides critical insights into their macroscopic physicochemical properties. 1-Ethyl-2,3-dimethylimidazolium chloride ([edmim]Cl) is a uniquely significant compound in materials science and pharmaceutical formulation due to its complex solid-state behavior. Unlike standard imidazolium salts, [edmim]Cl exhibits a colossal and highly anisotropic thermal expansion driven by its unique hydrogen-bonding network.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard crystallographic reporting. This whitepaper details the causality behind the synthetic and crystallographic methodologies required to accurately resolve the structure of [edmim]Cl, ensuring that every protocol serves as a self-validating system for high-fidelity data acquisition.

Mechanistic Rationale: The Crystallographic Impact of C2-Methylation

To understand the structural nuances of [edmim]Cl, one must first analyze the causality of its molecular design. In typical imidazolium-based ILs, such as 1-ethyl-3-methylimidazolium chloride ([emim]Cl), the proton at the C2 position of the imidazolium ring is highly acidic. This acidity drives strong, highly localized hydrogen bonding with the chloride anion, which dominates the crystal packing.

By methylating this position to synthesize [edmim]Cl, the primary hydrogen-bond donor site is blocked. Consequently, the chloride anion is forced to interact with the less acidic C4/C5 protons and the aliphatic protons of the alkyl chains. This steric and electronic shift fundamentally alters the 3D packing, resulting in a highly anisotropic hydrogen-bonding network and promoting stronger imidazolium–imidazolium

Synthesis and Crystallization Protocol

Obtaining diffraction-quality single crystals of [edmim]Cl requires a multi-step synthesis where purity dictates crystallographic success. The presence of residual heavy halogens (like iodide) will artificially skew the electron density map during structure refinement. Therefore, the following protocol incorporates a self-validating chemical check.

Step-by-Step Methodology

-

Quaternization Reaction : Dissolve 1,2-dimethylimidazole in anhydrous acetonitrile. Add a slight molar excess of ethyl iodide dropwise at 0 °C. Reflux the mixture for 24 hours to ensure complete quaternization, yielding [edmim]I.

-

Anion Exchange : Dissolve the [edmim]I intermediate in distilled water and pass it through an Amberlite IRA-400 anion exchange column (OH⁻ form).

-

Self-Validation (The Volhard Test) : Before proceeding, test the eluent using the Volhard method (AgNO₃ titration). A negative test confirms the complete absence of iodide ions. This is a critical validation step; residual iodide would drastically alter the unit cell dimensions and the refined electron density at the anion site.

-

Neutralization : Neutralize the iodide-free [edmim]OH solution with concentrated HCl to exactly pH 7.

-

Drying and Recrystallization : Remove water via rotary evaporation, followed by vacuum drying at 100 °C. Recrystallize the resulting solid via slow solvent evaporation from a precisely controlled mixture of acetone and acetonitrile to yield diffraction-quality single crystals.

Workflow for the synthesis and crystallization of [edmim]Cl.

X-Ray Diffraction Methodology

To capture the colossal thermal expansion and accurately resolve the anisotropic H-bonding network, Variable-Temperature Single-Crystal X-ray Diffraction (VT-SCXRD) is required.

Step-by-Step Methodology

-

Crystal Mounting : Select a transparent, block-shaped crystal under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil. The oil serves a dual purpose: it adheres the crystal to the loop and acts as a cryoprotectant to prevent atmospheric moisture from degrading the hygroscopic IL.

-

Data Collection (100 K) : Flash-cool the crystal to 100 K using an N₂ cryostream. Collecting data at 100 K minimizes thermal motion (reducing Debye-Waller factors), ensuring high-resolution atomic positions. Use Mo Kα radiation (

= 0.71073 Å) or a Synchrotron source. -

Variable-Temperature (VT) Runs : Perform sequential data collections at 50 K intervals up to 350 K to track the anisotropic expansion of the unit cell parameters.

-

Data Reduction and Absorption Correction : Integrate the frames and apply multi-scan absorption corrections to account for the differential absorption of X-rays through varying crystal paths.

-

Structure Solution and Refinement : Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

Step-by-step crystallographic structure determination pipeline.

Crystallographic Data and Structural Analysis

At 100 K, [edmim]Cl crystallizes in the monoclinic centrosymmetric space group

Table 1: Crystallographic Parameters of [edmim]Cl at 100 K

| Parameter | Value |

| Chemical Formula | C₇H₁₃ClN₂ |

| Formula Weight | 160.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| a | 8.36352 Å |

| b | 16.48723 Å |

| c | 6.71641 Å |

| 90.0000° | |

| 105.5362° | |

| 90.0000° | |

| Volume (V) | 892.4 ų |

| Z / Z' | 4 / 1 |

The Colossal Thermal Expansion Phenomenon

As temperature increases from 100 K to 350 K, the unit cell exhibits a massive, anisotropic expansion. Because the C2 position is blocked, the chloride ions form a 2D corrugated network of weak C–H···Cl interactions along the

Computational Validation (DFT)

To ensure the trustworthiness of the experimental model, Density Functional Theory (DFT) is utilized as a self-validating computational check. By optimizing the experimental coordinates using dispersion-corrected DFT (e.g., B3LYP-D3), we can quantify the interaction energies. The computational results confirm that the

References

-

de Pedro, I. et al. (2015). On the Colossal and Highly Anisotropic Thermal Expansion Exhibited by Imidazolium Salts. Crystal Growth & Design, American Chemical Society. Available at:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734165, 1-Ethyl-2,3-dimethylimidazolium chloride. PubChem. Available at: [Link]

-

García-Saiz, A. et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Advances, Royal Society of Chemistry. Available at:[Link]

Toxicity and Biodegradability Profile of 1-Ethyl-2,3-dimethylimidazolium: A Comprehensive Technical Guide

Executive Summary

The transition from volatile organic compounds (VOCs) to Room-Temperature Ionic Liquids (RTILs) has been driven by the need for structurally tunable, non-flammable, and low-vapor-pressure solvents[1]. Among these, 1-Ethyl-2,3-dimethylimidazolium (EDMIM) —often paired with anions like tetrafluoroborate, chloride, or bromide—has emerged as a highly stable cation for catalysis, electrochemistry, and drug formulation. However, the assumption that all RTILs are inherently "green" is a dangerous oversimplification.

As a Senior Application Scientist, I have structured this whitepaper to dissect the ecotoxicological and biodegradability profile of EDMIM. By synthesizing quantitative structure-activity relationship (QSAR) models and OECD-standardized empirical data, this guide provides drug development professionals and environmental scientists with a mechanistic understanding of EDMIM's environmental fate and biological impact.

Molecular Architecture and the QSAR Paradigm

The toxicity of imidazolium-based ILs is not uniform; it is strictly governed by their molecular architecture. The two primary drivers of toxicity in these molecules are alkyl chain length and ring substitution [2].

EDMIM is characterized by an ethyl group at the N1 position and methyl groups at the C2 and N3 positions. This specific structural arrangement dictates its biological interactions:

-

The "Spatial Cut-Off" Effect: Toxicity in aquatic organisms is heavily dependent on lipophilicity. Longer alkyl chains (e.g., hexyl or octyl) easily partition into and disrupt phospholipid bilayers. Because EDMIM possesses only short chains (ethyl and methyl), its lipophilicity is severely restricted, preventing catastrophic membrane permeabilization[3][4].

-

C2 Methylation: QSAR models utilizing Density Functional Theory (DFT) demonstrate that methylation at the C2 position (converting EMIM to EDMIM) actively decreases toxicity[2][5]. The addition of the methyl group reduces the cation's electrophilicity index and alters its Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering it less reactive toward biological nucleophiles[5].

Caption: Structure-toxicity relationship (QSAR) logic for modifying imidazolium cations.

Ecotoxicity Profile and Mechanisms

When assessing the environmental hazard of EDMIM, the standard benchmark is the acute immobilization assay using the freshwater crustacean Daphnia magna and the bioluminescence inhibition assay using the bacterium Vibrio fischeri[4][6].

While long-chain imidazoliums exhibit EC50 values below 1.0 mg/L (highly toxic), short-chain variants like EDMIM exhibit EC50 values typically exceeding 50 mg/L, placing them in a significantly lower hazard category[4][7]. However, they are still more toxic than traditional non-chlorinated solvents like methanol[6].

Table 1: Comparative Toxicity of Imidazolium Cations (Daphnia magna)

| Ionic Liquid Cation | Alkyl Chain Length | C2 Methylation | D. magna EC50 (mg/L) | Relative Toxicity |

| [OMIM]⁺ | Octyl (C8) | No | < 1.0 | High |

| [BMIM]⁺ | Butyl (C4) | No | ~ 5.18 | Moderate |

| [EMIM]⁺ | Ethyl (C2) | No | ~ 45.0 | Low |

| [EDMIM]⁺ | Ethyl (C2) | Yes | > 50.0 | Very Low |

Data synthesized from established ecotoxicity baselines[4][6].

Mechanism of Cellular Disruption

The primary mechanism of action for imidazolium toxicity is the disruption of the cellular membrane. The positively charged imidazolium ring electrostatically binds to the negatively charged headgroups of the phospholipid bilayer. Subsequently, the alkyl chains insert into the hydrophobic core of the membrane. Because EDMIM's chains are too short to span the bilayer, it causes minimal structural deformation compared to its longer-chain analogs[3].

Caption: Cellular disruption pathway of imidazolium-based ionic liquids.

Biodegradability and Environmental Fate

While EDMIM benefits from a favorable toxicity profile, it fails completely in the realm of environmental degradation. Under the Organization for Economic Cooperation and Development (OECD) guidelines, a substance must achieve >60% degradation within 28 days to be classified as "readily biodegradable"[8][9].

Short-chain dialkyl and trialkyl imidazoliums are notoriously recalcitrant. The stable aromatic core and the lack of naturally hydrolyzable bonds (such as esters or amides) mean that environmental microorganisms lack the enzymatic machinery to utilize EDMIM as a carbon source[9][10]. Consequently, EDMIM persists in aquatic environments, leading to potential long-term accumulation.

Table 2: Biodegradability of Imidazolium ILs under OECD Guidelines

| Ionic Liquid Cation | OECD Test Guideline | Inoculum Source | Degradation | Classification |

| [EDMIM]⁺ | 301D (Closed Bottle) | Activated Sludge | < 10% (28d) | Not Readily Biodegradable |

| [EMIM]⁺ | 301B (CO2 Evolution) | Activated Sludge | < 25% (59d) | Not Readily Biodegradable |

| [BMIM]⁺ | 301D (Closed Bottle) | Lake Water | ~ 15% (28d) | Not Readily Biodegradable |

Data derived from standardized OECD testing results[9][10].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies required to validate the toxicity and biodegradability of EDMIM in a laboratory setting.

Protocol 1: Acute Immobilization Assay (OECD 202)

Objective: Determine the EC50 of EDMIM against Daphnia magna.

-

Media Preparation: Prepare ISO test water (pH 7.8 ± 0.2, hardness ~250 mg/L CaCO3). Causality: Standardized water prevents osmotic stress from confounding the toxicity data.

-

Concentration Gradient: Prepare nominal EDMIM concentrations ranging from 10 mg/L to 200 mg/L.

-

Organism Introduction: Expose 20 Daphnia magna neonates (less than 24 hours old) to each concentration, divided into 4 replicates of 5 organisms.

-

Incubation: Maintain at 20°C in a 16h light/8h dark cycle. Do not feed the organisms during the 48-hour test. Causality: Feeding introduces organic matter that can adsorb the IL, artificially lowering the bioavailable concentration.

-

Observation & Calculation: Record immobilization at 24h and 48h. Use Probit analysis to calculate the EC50 value.

Protocol 2: Aerobic Biodegradability (OECD 301D - Closed Bottle Test)

Objective: Assess the primary biodegradation of EDMIM via oxygen consumption.

-

Inoculum Preparation: Collect effluent from a municipal wastewater treatment plant. Aerate for 7 days to deplete endogenous carbon.

-

Test Solution: Dissolve EDMIM in mineral medium (containing KH2PO4, FeCl3, CaCl2, MgSO4) to a final concentration of 2-10 mg/L[9]. Causality: Trace minerals act as essential cofactors for microbial enzymes.

-

Reference Control: Run a parallel test using sodium benzoate (readily biodegradable) to validate inoculum viability[9].

-

Incubation: Seal the bottles to prevent atmospheric oxygen exchange and incubate in total darkness at 20°C for 28 days. Causality: Darkness prevents photosynthetic oxygen production by contaminating algae, which would artificially lower the apparent Biological Oxygen Demand (BOD).

-

Measurement: Measure dissolved oxygen (DO) using an oxygen electrode on days 0, 7, 14, 21, and 28. Calculate degradation as the ratio of BOD to Theoretical Oxygen Demand (ThOD).

Caption: Step-by-step workflow for the OECD 301D Closed Bottle biodegradability test.

Strategic Design for Greener Alternatives

While EDMIM successfully mitigates the acute toxicity associated with longer-chain imidazoliums, its lack of biodegradability presents a critical bottleneck for its classification as a truly "green" solvent.

For drug development professionals and chemical engineers, the path forward requires structural redesign. Introducing oxygenated side chains (e.g., 1-methoxyethyl-3-methylimidazolium) or integrating ester/amide linkages into the alkyl chains provides microbial esterases with a site for enzymatic cleavage[6]. This strategic modification forces the molecule to break down into smaller, naturally occurring metabolites, bridging the gap between low toxicity and high environmental compatibility.

References

Sources

- 1. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iejse.com [iejse.com]

- 6. Acute toxicity of oxygenated and nonoxygenated imidazolium-based ionic liquids to Daphnia magna and Vibrio fischeri | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Assessment of the toxicity and biodegradation of amino acid-based ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06929H [pubs.rsc.org]

- 10. iolitec.de [iolitec.de]

The Thermodynamic Landscape of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate: Phase Transitions and Application Engineering

Executive Summary

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (commonly abbreviated as [edmim][BF4] or[emmim][BF4], CAS: 307492-75-7) is a highly specialized, trisubstituted imidazolium-based ionic liquid (IL). Unlike its widely used disubstituted analog, 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim][BF4]), which is liquid at room temperature, [edmim][BF4] exists as a white to off-white crystalline solid under ambient conditions[1]. Understanding the thermodynamic causality behind its phase transition temperatures—specifically its melting point (

This whitepaper provides an in-depth analysis of the structure-property relationships governing the phase transitions of [edmim][BF4], supported by self-validating experimental methodologies and authoritative thermodynamic data.

The Causality of Phase Transitions: The C2-Methylation Effect

The phase behavior of imidazolium-based ionic liquids is dictated by a delicate balance between electrostatic interactions, van der Waals forces, and hydrogen bonding[2]. To understand why [edmim][BF4] melts at 104 °C[1] while [emim][BF4] melts at approximately 15 °C, we must analyze the structural impact of C2-methylation.

In standard disubstituted imidazolium cations (like [emim]⁺), the hydrogen atom at the C2 position (between the two nitrogen atoms) is highly acidic. This proton acts as a strong hydrogen bond donor to the highly electronegative fluorine atoms of the

When a methyl group replaces this C2 proton (forming the [edmim]⁺ cation), the primary hydrogen bond donor site is eliminated. Counterintuitively, the loss of this strong intermolecular bond increases the melting point. The bulky, non-polar methyl group forces the cations and anions to adopt a highly ordered, symmetrical crystal packing structure driven by maximized van der Waals forces and uniform electrostatic interactions. This stable crystalline lattice requires significantly more thermal energy to disrupt, elevating the

Caption: C2-Methylation Effects on Imidazolium Phase Transitions

Quantitative Phase Transition Data

The table below summarizes the critical thermophysical properties of [edmim][BF4], establishing the operational boundaries for its use in research and industrial applications.

| Property | Value | Measurement Method / Condition |

| Melting Point ( | 104 °C | Differential Scanning Calorimetry (DSC)[1] |

| Density ( | 1.21 g/cm³ | Pycnometry (Extrapolated / Binary state)[1] |

| Molecular Weight | 212.00 g/mol | Calculated ( |

| Appearance at 25 °C | White crystalline solid | Visual Observation[1] |

| Purity Requirement | >98% | Required to prevent eutectic |

Experimental Workflow: High-Fidelity DSC for Phase Transition Analysis

The Causality of the Protocol

Ionic liquids containing the

Step-by-Step Methodology

-

Vacuum Desiccation: Dry the [edmim][BF4] sample under high vacuum (

mbar) at 60 °C for a minimum of 48 hours to eradicate trace water and volatile impurities. -

Inert Atmosphere Handling: Transfer the dried sample directly into an argon- or nitrogen-filled glovebox maintained at strict environmental limits (

< 1 ppm, -

Hermetic Sealing: Weigh precisely 5.0 to 10.0 mg of the solid sample into an aluminum DSC pan. Crimp and hermetically seal the pan inside the glovebox to prevent any moisture ingress during the transfer to the calorimeter.

-

Thermal Profiling (The Self-Validating Cycle):

-

Cycle 1 (Eradication of Thermal History): Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a continuous

purge (50 mL/min). Hold isothermally for 5 minutes to ensure complete melting. -

Cooling: Cool the sample from 150 °C to -80 °C at 10 °C/min. Monitor for the glass transition temperature (

) or cold crystallization ( -

Cycle 2 (Measurement): Heat the sample again from -80 °C to 150 °C at 10 °C/min. Record the extrapolated onset temperature of the primary endothermic peak as the true melting point (

).

-

-

Data Validation: Compare the

from Cycle 2 against Cycle 1. A consistent

Caption: Self-Validating DSC Workflow for Hygroscopic Ionic Liquids

Implications for Drug Development and Electrochemistry

Because [edmim][BF4] is a solid at room temperature (

-

Electrochemical Energy Storage: The C2-methyl substitution significantly increases the cation's rigidity and reduces ring acidity, which vastly improves the electrochemical stability window (resisting cathodic reduction)[1]. To bypass the 104 °C melting point, [edmim][BF4] is dissolved in organic solvents like acetonitrile or propylene carbonate. This binary mixture creates a deep freezing-point depression, yielding a room-temperature liquid electrolyte with high ionic conductivity optimized for high-voltage supercapacitors and non-aqueous batteries[1][3].

-

Pharmaceutical Synthesis & Extraction: In drug development pipelines, [edmim][BF4] is utilized in liquid-liquid extraction workflows (e.g., separating complex ester-alkanol systems). By operating at elevated temperatures (above its

) or by utilizing it as a co-solvent in binary mixtures, chemists leverage its moderate hydrophobicity and unique polarizability to isolate hydrophobic active pharmaceutical ingredients (APIs) and stabilize reactive intermediates[1][4].

References

-

Title: Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of 1-ethyl-2,3-dimethylimidazolium tetrafluoroborate with three solvents Source: ResearchGate / Journal of Chemical Thermodynamics URL: [Link]

-

Title: 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ionic liquid mixture as electrolyte for high-voltage supercapacitors Source: ResearchGate / Ionics URL: [Link]

-

Title: Ionic Liquids as Multidimensional Materials: A Review from Fundamentals to Applications Source: ResearchGate / Energy & Fuels (ACS Publications) URL: [Link]

Sources

Unveiling the Microscopic Dynamics of 1-Ethyl-2,3-dimethylimidazolium ([Emmim]+): A Computational Guide for Advanced Formulations

As ionic liquids (ILs) transition from niche green solvents to critical components in advanced battery electrolytes and pharmaceutical formulations, understanding their behavior at the molecular level is paramount. Among the most studied cations is 1-ethyl-3-methylimidazolium ([Emim]+). However, by simply adding a methyl group to the C2 position to form 1-ethyl-2,3-dimethylimidazolium ([Emmim]+) , the physicochemical landscape of the liquid is fundamentally transformed.

As a Senior Application Scientist, I approach molecular dynamics (MD) not merely as a visualization tool, but as a deterministic engine for uncovering causality. This whitepaper deconstructs the structural and dynamic properties of [Emmim]+ through the lens of molecular dynamics, providing drug development professionals and materials scientists with actionable, field-proven insights.

The C2-Methylation Paradigm: Causality and Logic

The defining feature of the [Emim]+ cation is its highly acidic proton at the C2 position, which acts as a strong hydrogen bond donor. When we methylate this position to create [Emmim]+, we eliminate this proton. The logical assumption would be that removing hydrogen bonding decreases the viscosity of the fluid. However, experimental and MD data reveal the exact opposite: [Emmim]+ systems exhibit significantly higher viscosities than their [Emim]+ counterparts.

Why does this happen? MD simulations reveal that this counterintuitive behavior is driven by a profound loss in entropy. The addition of the C2-methyl group increases the internal rotational barrier of the adjacent ethyl group. Furthermore, the loss of the directional H-bond reduces the number of easily accessible ion–ion conformers 1. This thermodynamic restriction limits molecular mobility, manifesting macroscopically as increased viscosity.

Logical mapping of physicochemical changes induced by C2-methylation.

Self-Validating Molecular Dynamics Protocol

To accurately capture the delicate balance of dispersion forces, electrostatic interactions, and steric hindrance in[Emmim]+, the simulation protocol must be a self-validating system. A poorly parameterized force field will fail to reproduce macroscopic observables. Below is the rigorous, step-by-step methodology utilized to simulate [Emmim]+ systems.

Step-by-Step Methodology

Step 1: Initial Configuration Generation Utilize Packmol to randomly distribute [Emmim]+ cations and their respective anions (e.g., [TFSI]- or [OAc]-) into a cubic simulation box. The initial box size is estimated based on experimental density, padded by 10% to prevent initial steric overlaps.

Step 2: Force Field Assignment Apply the CL&P (Canongia Lopes & Pádua) force field, which is explicitly parameterized for ionic liquids. Crucial Adjustment: Because standard non-polarizable force fields often overestimate electrostatic interactions (leading to artificially slow dynamics), scale the partial charges of the ions by a factor of 0.8. This implicitly accounts for electronic polarizability.

Step 3: Energy Minimization Execute a Steepest Descent algorithm until the maximum force on any atom is less than 1000 kJ/mol/nm. Validation Gate: If the potential energy does not plateau, there are unresolved steric clashes requiring a rebuild of the initial box.

Step 4: NVT Equilibration (Kinetic Distribution) Run a 5 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) using a Nosé-Hoover thermostat at 400 K to fully melt the system and erase memory of the initial configuration, followed by cooling to the target temperature (e.g., 298 K).

Step 5: NPT Equilibration (Density Convergence) Transition to the NPT ensemble (constant Pressure) using a Parrinello-Rahman barostat at 1 atm for 10 ns. Validation Gate: The system density must converge to within 1-2% of the experimental bulk density. If the density deviates beyond this threshold, the Lennard-Jones parameters or charge scaling factors are fundamentally flawed and must be recalibrated.

Step 6: Production Run & Trajectory Analysis Execute a 100+ ns production run. Extract the trajectory to calculate Radial Distribution Functions (RDFs), Spatial Distribution Functions (SDFs), and Mean Squared Displacements (MSD) for diffusion coefficients.

Step-by-step MD simulation workflow for [Emmim]+ systems.

Structural Insights and Interfacial Behavior